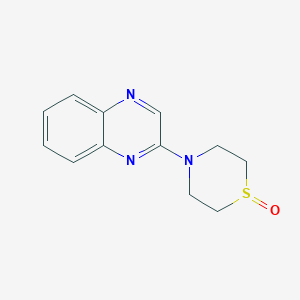![molecular formula C18H19N3O2 B7573550 N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrrolopyridine compounds and has been studied extensively for its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell signaling pathways. N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which play a role in cell cycle regulation. It also inhibits the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide also reduces oxidative stress and inflammation in the brain, which may help to prevent neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in lab experiments is its specificity for certain enzymes and proteins, which makes it a useful tool for studying cell signaling pathways. However, one limitation is that N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can be difficult to synthesize and purify, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. In addition, more research is needed to fully understand the mechanism of action of N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and its effects on different cell types and tissues. Finally, the development of new synthetic methods for N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide may help to increase its availability for research purposes.
Synthesis Methods
N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-ylmethylamine with cyclopentyl isocyanate, followed by cyclization with 2-bromo-3-chloropyridine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(16-11-20-17-15(16)8-3-9-19-17)21(13-5-1-2-6-13)12-14-7-4-10-23-14/h3-4,7-11,13H,1-2,5-6,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJOECKSZORTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CO2)C(=O)C3=CNC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)
![Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573479.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![7-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573493.png)
![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)

![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7573565.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methoxyphenyl)methyl]piperidine](/img/structure/B7573574.png)